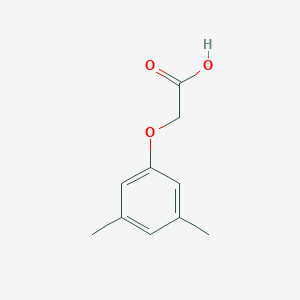

2-(3,5-Dimethylphenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5306. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPZZANLNKBKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202381 | |

| Record name | 3,5-Xylyloxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5406-14-4 | |

| Record name | 2-(3,5-Dimethylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylyloxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5406-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Xylyloxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-xylyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Xylyloxyacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVN5RHE3B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dimethylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3,5-Dimethylphenoxy)acetic acid (CAS No. 5406-14-4). While experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information, including predicted values and data from structurally related compounds. Crucially, this guide offers detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Introduction: The Significance of Physicochemical Profiling

This compound belongs to the class of phenoxyacetic acids, a scaffold of significant interest in medicinal chemistry and agrochemistry. The substitution pattern on the phenyl ring profoundly influences the molecule's properties, impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its biological activity. A thorough understanding of its physicochemical properties is therefore a critical first step in any research and development endeavor.

This guide is structured to provide not just a compilation of data, but a practical framework for its acquisition and interpretation. We will delve into the theoretical underpinnings of each property and present robust experimental protocols that ensure data integrity and reproducibility.

Molecular and Physicochemical Profile

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note the distinction between experimentally determined and computationally predicted values.

| Property | Value | Data Type |

| Molecular Formula | C₁₀H₁₂O₃ | - |

| Molecular Weight | 180.20 g/mol [1] | Calculated |

| CAS Number | 5406-14-4[1] | - |

| Canonical SMILES | CC1=CC(=CC(=C1)OCC(=O)O)C[1] | - |

| Boiling Point | 320.5 °C at 760 mmHg[1] | Predicted |

| Density | 1.146 g/cm³[1] | Predicted |

| logP (Octanol-Water Partition Coefficient) | 1.76680[1] | Predicted |

| Hydrogen Bond Donor Count | 1[1] | Calculated |

| Hydrogen Bond Acceptor Count | 3[1] | Calculated |

| Rotatable Bond Count | 3[1] | Calculated |

| Melting Point | Not available | - |

| pKa | Not available | - |

| Solubility | Soluble in organic solvents, limited solubility in water.[2] | General |

Synthesis and Structural Elucidation

The primary route for the synthesis of this compound involves the Williamson ether synthesis. This reaction provides a reliable and scalable method for the preparation of the target compound.

Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base.

Materials:

-

3,5-Dimethylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Hydrochloric acid (HCl) (for acidification)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Step-by-Step Methodology:

-

Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dimethylphenol in an aqueous solution of sodium hydroxide. The hydroxide ion acts as a base, deprotonating the phenolic hydroxyl group to form the more nucleophilic sodium 3,5-dimethylphenoxide. The stoichiometry should be at least one equivalent of NaOH per equivalent of the phenol.

-

Nucleophilic Substitution: To the stirred solution of the phenoxide, add an aqueous solution of chloroacetic acid, neutralized with an equimolar amount of sodium hydroxide to form sodium chloroacetate. Heat the reaction mixture to reflux. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride ion.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to distinguish the starting material from the product.

-

Work-up and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution if its solubility is low.

-

Extraction: Extract the acidified aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. The organic layer will contain the product.

-

Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water, ethanol-water, or hexane-ethyl acetate).

Causality of Experimental Choices:

-

The use of a strong base like NaOH is crucial to generate the phenoxide, which is a much stronger nucleophile than the neutral phenol.

-

Heating the reaction mixture increases the rate of the SN2 reaction.

-

Acidification is necessary to convert the sodium salt of the carboxylic acid (which is water-soluble) into the free acid, facilitating its extraction into an organic solvent.

Caption: Synthetic workflow for this compound.

Structural Characterization Techniques

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and chromatographic methods.

NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see:

-

A singlet for the two equivalent methyl groups on the phenyl ring.

-

Signals for the aromatic protons. Due to the meta-substitution, a specific splitting pattern will be observed.

-

A singlet for the methylene protons of the acetic acid side chain.

-

A broad singlet for the acidic proton of the carboxylic acid, which may exchange with residual water in the solvent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. This is particularly useful for confirming the substitution pattern on the aromatic ring.

Protocol for NMR Sample Preparation and Analysis:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and coupling patterns.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:

-

O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹).

-

C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹).

-

C-O stretch of the ether linkage and the carboxylic acid.

-

C-H stretches of the aromatic and methyl groups.

-

C=C stretches of the aromatic ring.

Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Identify and label the characteristic absorption peaks.

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.

-

Electron Ionization (EI): This high-energy ionization technique often leads to extensive fragmentation. The molecular ion peak (M⁺) should be observed at m/z 180. Key fragments would likely arise from the cleavage of the ether bond and the loss of the carboxylic acid group.

-

Electrospray Ionization (ESI): This is a softer ionization technique. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 179. In positive ion mode, adducts such as [M+H]⁺ (m/z 181) or [M+Na]⁺ (m/z 203) may be seen.

Protocol for Mass Spectrometry Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

-

Acquire the mass spectrum in the desired ionization mode and mass range.

-

Identify the molecular ion and major fragment ions.

Caption: Workflow for the structural characterization and purity assessment.

Determination of Key Physicochemical Properties

Accurate determination of physicochemical properties is paramount for predicting a compound's behavior in biological systems and for formulation development.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Protocol for Melting Point Determination:

-

Finely powder a small amount of the dry, purified compound.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Protocol for pKa Determination by Potentiometric Titration:

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system. For compounds with low water solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Causality of Experimental Choices:

-

Potentiometric titration is a direct and accurate method for determining the pKa of weak acids.

-

The use of a co-solvent is a pragmatic approach to handle compounds with poor aqueous solubility, although it's important to note that the pKa value obtained will be an apparent pKa (pKaapp) specific to that solvent system.

Solubility

Solubility is a key determinant of a drug's bioavailability. It should be assessed in various media relevant to drug development.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetone).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Causality of Experimental Choices:

-

The shake-flask method is the gold standard for determining equilibrium solubility.

-

Assessing solubility at different pH values is crucial for ionizable compounds like carboxylic acids, as their solubility is pH-dependent.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and distribution in the body.

Protocol for logP Determination (Shake-Flask Method):

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of the stock solution to a known volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: Shake the funnel for a period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: Allow the phases to separate completely. Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Analytical Methodologies

Robust analytical methods are essential for the quality control of the synthesized compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for its quantification. A reverse-phase HPLC method is typically suitable.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). The acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy).

-

Injection Volume: 10-20 µL.

Self-Validating Aspects of the Protocol:

-

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing consistently (e.g., reproducible retention times and peak areas).

-

Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks are present at the retention time of the analyte.

-

Linearity: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve. The response should be linear over the desired concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, often after derivatization to increase its volatility.

Protocol for GC-MS Analysis (with Derivatization):

-

Derivatization: The carboxylic acid group can be derivatized to a more volatile ester (e.g., a methyl or ethyl ester) by reacting the compound with an appropriate reagent (e.g., methanol or ethanol in the presence of an acid catalyst).

-

GC Separation: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

MS Detection: The separated components are detected by a mass spectrometer, which provides both quantitative information and mass spectral data for identification.

Biological Context and Potential Applications

Phenoxyacetic acids are known for their diverse biological activities. While specific data for this compound is not widely reported, its structural similarity to other members of this class suggests potential applications as:

-

Herbicides: Many phenoxyacetic acids act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants. The substitution pattern on the aromatic ring is a key determinant of herbicidal activity and selectivity.

-

Drug Scaffolds: The phenoxyacetic acid moiety is present in a number of approved drugs and is a common starting point for the development of new therapeutic agents. For instance, derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.

Further research is needed to elucidate the specific biological activities of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, with a strong emphasis on the experimental methodologies required for their determination. While there is a notable scarcity of published experimental data for this specific isomer, the protocols and theoretical considerations presented herein offer a robust framework for researchers to generate high-quality, reliable data. A thorough characterization of this and similar molecules is fundamental to advancing their potential applications in both agriculture and medicine.

References

- LookChem. (n.d.). This compound.

- LookChem. (n.d.). Chemical Property of this compound.

Sources

A Technical Guide to the Organic Solvent Solubility of 2-(3,5-Dimethylphenoxy)acetic Acid

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is fundamental to process development, formulation, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,5-Dimethylphenoxy)acetic acid. We will delve into the key physicochemical properties that govern its solubility, present a framework for understanding its behavior in various organic solvents, and provide a detailed, field-proven experimental protocol for determining equilibrium solubility. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solubility for practical application.

Introduction: The Significance of Solubility

This compound is a member of the phenoxyacetic acid class of compounds, which are structurally related to certain herbicides and serve as valuable intermediates in organic synthesis. The efficiency of its synthesis, purification via crystallization, and formulation into final products is critically dependent on its solubility in organic solvents. A thorough understanding of its solubility profile allows scientists to:

-

Select appropriate solvents for reaction media, ensuring reactants remain in the solution phase.

-

Design efficient crystallization processes for purification, maximizing yield and purity.

-

Develop stable liquid formulations for analytical standards or preclinical studies.

-

Predict and model dissolution behavior in various systems.

This guide provides the foundational knowledge and practical methodologies to confidently assess and utilize the solubility properties of this compound.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is dictated by a balance of intermolecular forces. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires examining the specific molecular attributes of this compound.

Molecular Structure:

A Spectroscopic Guide to 2-(3,5-Dimethylphenoxy)acetic Acid: Structural Elucidation through NMR, IR, and MS Analysis

Abstract

2-(3,5-Dimethylphenoxy)acetic acid is a member of the aryloxyacetic acid class of compounds, which are significant as synthetic intermediates and have applications in herbicide development and as potential therapeutic agents. Accurate structural confirmation and purity assessment are paramount for any scientific application. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a rationale for signal and peak assignments. Furthermore, this guide presents standardized protocols for data acquisition and an integrated workflow for unambiguous structural verification, designed for researchers, scientists, and professionals in drug development.

Molecular Structure Overview

To facilitate a clear and precise discussion of the spectral data, the atoms in the this compound molecule are systematically numbered. This numbering convention will be used consistently throughout the guide for spectral assignments.

Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

Caption: A primary fragmentation pathway for this compound in MS.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water. [1]2. Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC separates the analyte from impurities, and the MS provides mass analysis. An electrospray ionization (ESI) source is common for this type of molecule.

-

LC Method:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization process. [2]4. MS Method:

-

Operate the mass spectrometer in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

-

Optionally, perform tandem MS (MS/MS) experiments by selecting the molecular ion and fragmenting it to confirm fragmentation patterns. [3]

-

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a self-validating and unambiguous structural proof.

Caption: Integrated workflow for structural confirmation using MS, IR, and NMR data.

This workflow demonstrates the synergistic nature of the techniques:

-

MS establishes the correct molecular formula.

-

IR confirms the presence of the key functional groups (carboxylic acid, ether, aromatic ring).

-

NMR pieces together the exact atomic connectivity, confirming the substitution pattern on the aromatic ring and the structure of the side chain.

When the data from all three analyses are consistent, the proposed structure of this compound is confirmed with a high degree of confidence.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a clear and consistent spectroscopic profile. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the essential carboxylic acid and ether functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation. Together, these techniques form a robust, self-validating methodology for the unambiguous structural elucidation and identity confirmation of the title compound, a critical requirement for its application in research and development.

References

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Google Patents. (1989). KR890001568B1 - A process for preparing aryloxyacetic acid derivatives.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. NIST Chemistry WebBook.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000042).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042).

- ResearchGate. (2011). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer.

- Preprints.org. (2024). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Bruker. (2012). 3 13C NMR 100 MHz Acetic Acid-d4.

- PubMed. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid.

- Indian Journal of Chemistry. (2007). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi.

- Chemistry LibreTexts. (2021). 2.4: Functional Groups.

- PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- PubMed. (2001). Liquid chromatography-tandem mass spectrometry identification of metabolites of two 5-HT1A antagonists....

- University of Washington. (2008). UWPR_CommonMassSpecCont....

- ResearchGate. (2016). (PDF) Antibacterial and phytochemical analysis of piper nigrum using gas chromatography – mass spectrum and fourier-transform infrared spectroscopy.

- PubMed. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites....

- US EPA. (n.d.). Acetic acid, (2-methylphenoxy)- - Substance Details.

- Wiley SpectraBase. (n.d.). (2,4,5-trimethoxyphenyl)acetic acid, methyl ester - Optional[1H NMR] - Chemical Shifts.

Sources

- 1. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-tandem mass spectrometry identification of metabolites of two 5-HT1A antagonists, N-[2-[4-(2-methoxylphenyl)piperazino]ethyl]-N-(2-pyridyl) trans- and cis-4-fluorocyclohexanecarboxamide, produced by human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 2-(3,5-Dimethylphenoxy)acetic Acid

Foreword: The Unseen Architecture of a Molecule

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a critical determinant of its physical and biological properties. For a molecule like 2-(3,5-Dimethylphenoxy)acetic acid, a derivative of phenoxyacetic acid with potential applications ranging from agriculture to pharmaceuticals, understanding its solid-state architecture is paramount. This guide provides a comprehensive overview of the principles and methodologies for determining the crystal structure of this compound. While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines the experimental workflow and theoretical considerations for its elucidation, drawing upon the established structural motifs of its chemical congeners.

Molecular Synopsis and Anticipated Structural Features

This compound belongs to the family of aryloxyalkanoic acids. Its molecular framework consists of a central phenoxy ring substituted with two methyl groups at the 3 and 5 positions, linked via an ether oxygen to an acetic acid moiety. The inherent flexibility of the ether linkage and the acidic proton of the carboxyl group are expected to be the dominant factors in its conformational preference and intermolecular interactions.

Based on extensive crystallographic studies of related phenoxyacetic acids, such as (2-methylphenoxy)acetic acid, a highly probable supramolecular arrangement involves the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[1][2] This robust and commonly observed R22(8) graph set motif is a cornerstone of carboxylic acid crystal engineering.

Caption: Molecular structure of this compound.

The Experimental Blueprint: From Powder to Precision Structure

The journey to unveiling a crystal structure is a meticulous process that demands both precision and an understanding of the underlying physical chemistry. The following protocol outlines the critical steps for the structural determination of this compound.

Synthesis and Purification: The Foundation of Quality Crystals

The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting 3,5-dimethylphenol with an α-haloacetic acid (such as chloroacetic acid) in the presence of a base.

Protocol:

-

Reaction Setup: To a solution of 3,5-dimethylphenol in a suitable solvent (e.g., acetone, ethanol), add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium carbonate) and stir until the phenoxide is formed.

-

Nucleophilic Substitution: Add chloroacetic acid to the reaction mixture and reflux for several hours to facilitate the nucleophilic substitution.

-

Workup and Purification: After cooling, the reaction mixture is acidified to precipitate the carboxylic acid. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, toluene) to achieve high purity, which is crucial for successful crystallization.

The Art of Crystal Growth: Cultivating Order from Chaos

Obtaining single crystals of sufficient size and quality is often the most challenging step. Various techniques can be employed, with the choice depending on the solubility and stability of the compound.

Common Crystallization Techniques:

| Technique | Description | Suitability |

| Slow Evaporation | A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. | For compounds that are stable and have moderate solubility. |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization. | Highly effective for small quantities of material. |

| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Suitable for compounds with a significant temperature-dependent solubility. |

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal provides the raw data for structure determination.

Caption: Workflow for Crystal Structure Determination.

Data Processing, Structure Solution, and Refinement: From Diffraction to Definite Structure

The collected diffraction data are processed to determine the unit cell parameters and space group. The phases of the diffracted X-rays, which are lost in the experiment, are then determined using computational methods (direct methods or Patterson methods) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise crystal structure.

Interpreting the Crystallographic Data: A Wealth of Information

A successful crystal structure determination provides a wealth of information that is invaluable for research and development.

Key Crystallographic Parameters and Their Significance:

| Parameter | Description | Importance |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the repeating unit of the crystal lattice. | Defines the basic building block of the crystal. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. | Provides insight into the packing efficiency and chirality of the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. | Allows for the calculation of bond lengths, bond angles, and torsion angles, defining the molecular conformation. |

| Intermolecular Interactions | The non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) that hold the molecules together in the crystal. | Crucial for understanding the physical properties of the solid, such as melting point, solubility, and mechanical strength. |

Conclusion: The Path Forward

The determination of the crystal structure of this compound is an essential step in characterizing this compound fully. The experimental and analytical workflow detailed in this guide provides a robust framework for achieving this goal. The resulting structural information will not only provide definitive proof of its chemical identity but will also offer profound insights into its physicochemical properties, guiding its potential applications in various scientific and industrial fields. The principles and protocols outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules, underscoring the foundational role of crystallography in modern chemical sciences.

References

- Cox, P. J., & Hickey, G. (2004). (2-Methylphenoxy)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, E60, o771–o773.

- PubChem. 2-(2-Methylphenoxy)acetic acid.

- CAS Common Chemistry. 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid.

- Vedani, A., & Dunitz, J. D. (1995). Intermolecular interactions around functional groups in crystals: data for modeling the binding of drugs to biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 51(Pt 4), 418–427.

- Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.

- Cambridge Crystallographic Data Centre (CCDC). (2025). Introducing Cambridge Structural Database 6.00.

- Riel, A. M. S., et al. (2019). Interrogation of the Intermolecular Forces That Drive Bulk Properties of Molecular Crystals with Terahertz Spectroscopy and Density Functional Theory. Crystal Growth & Design, 19(5), 2874-2881.

- Cambridge Crystallographic Data Centre (CCDC). Search - Access Structures.

- Cambridge Crystallographic Data Centre (CCDC). CSD Subsets.

- Mazik, M., & Seidel, R. (2023). Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 1), 6-9.

- NIST WebBook. Acetic acid, (2-methylphenoxy)-.

- ResearchGate. (2-Methylphenoxy)acetic acid.

Sources

A Comprehensive Technical Guide to the Thermal Stability of 2-(3,5-Dimethylphenoxy)acetic Acid

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It is a critical parameter that dictates not only the compound's shelf-life and storage requirements but also its behavior during manufacturing processes such as milling, granulation, and lyophilization. This technical guide provides an in-depth exploration of the thermal stability of 2-(3,5-Dimethylphenoxy)acetic acid, a compound of interest for its potential therapeutic applications. As Senior Application Scientist, my objective is to present a cohesive narrative that intertwines fundamental principles with actionable, field-proven methodologies. This document is designed for researchers, scientists, and drug development professionals, offering a robust framework for the thermal characterization of this and similar molecules.

Introduction to this compound: Structure and Significance

This compound belongs to the class of phenoxyacetic acids, which are known for a range of biological activities. Its chemical structure, characterized by a dimethyl-substituted phenyl ring linked to an acetic acid moiety via an ether bond, is the primary determinant of its physicochemical properties, including its thermal stability. The presence of the carboxylic acid group, the aromatic ring, and the methyl substituents all contribute to the molecule's overall thermal behavior. Understanding these contributions is paramount to predicting and interpreting its decomposition pathways.

Molecular Structure:

The Pillars of Thermal Analysis: TGA and DSC

The cornerstone of any thermal stability investigation lies in the application of key analytical techniques. For a comprehensive understanding of this compound, a dual approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is indispensable. These methods, when used in concert, provide a holistic view of both mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events

TGA is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[2][3] This analysis is crucial for determining the temperature at which the compound begins to decompose, the kinetics of its decomposition, and the nature of the residual material. For an organic acid like this compound, TGA can reveal decomposition steps such as decarboxylation or the loss of other volatile fragments.[4]

Differential Scanning Calorimetry (DSC): Mapping Energetic Transitions

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] This technique is instrumental in identifying and quantifying various thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[6][7][8][9] For this compound, DSC can provide its melting point, heat of fusion, and detect any polymorphic transitions, all of which are critical parameters for drug formulation and stability.

Experimental Workflow for Thermal Characterization

A robust and reproducible experimental design is the bedrock of reliable thermal analysis data. The following workflow outlines a systematic approach to characterizing the thermal stability of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Anticipated Thermal Behavior and Data Interpretation

While specific experimental data for this compound is not publicly available, we can predict its thermal behavior based on the known properties of related compounds and the principles of thermal analysis.

Expected TGA Profile

The TGA thermogram of this compound is expected to show a single, significant weight loss step corresponding to its decomposition. The onset of this decomposition (Td) will be a key indicator of its thermal stability. For similar phenoxyacetic acids, decomposition often involves the loss of carbon dioxide (decarboxylation) from the carboxylic acid group, followed by the breakdown of the remaining organic structure.[4] The presence of the two methyl groups on the phenyl ring may slightly influence the decomposition temperature compared to unsubstituted phenoxyacetic acid.

Expected DSC Profile

The DSC thermogram is anticipated to exhibit a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak of this endotherm is the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHf). The sharpness of the melting peak can provide an indication of the sample's purity. Broader peaks may suggest the presence of impurities or multiple crystalline forms (polymorphs). It is crucial to ensure that the melting event is not immediately followed by decomposition, which would be indicated by an exothermic event or a significant drop in the baseline on the DSC curve and a corresponding weight loss in the TGA data.

Data Summary Table (Hypothetical)

The following table summarizes the expected quantitative data from the thermal analysis of this compound. These are hypothetical values based on the analysis of similar organic acids and serve as a template for reporting experimental results.

| Parameter | Technique | Expected Value | Significance |

| Melting Point (Tm) | DSC | 150 - 170 °C | Critical for formulation and processing. |

| Enthalpy of Fusion (ΔHf) | DSC | 25 - 40 kJ/mol | Relates to the crystalline structure and intermolecular forces. |

| Onset of Decomposition (Td) | TGA | > 200 °C | Defines the upper limit of thermal stability. |

| Mass Loss at 600 °C | TGA | ~100% | Indicates complete decomposition to volatile products. |

Detailed Experimental Protocols

For the sake of scientific integrity and reproducibility, the following detailed protocols for TGA and DSC analysis are provided.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the initial temperature to 25 °C.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Td) using the tangent method on the TGA curve. Calculate the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Set the initial temperature to 25 °C.

-

Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to a temperature approximately 50 °C above the expected melting point (e.g., 220 °C) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Determine the onset temperature and peak temperature of melting. Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf).

Conclusion: A Framework for Stability Assessment

The thermal stability of this compound is a critical attribute that must be thoroughly characterized to ensure its successful development as a pharmaceutical agent. This guide has provided a comprehensive framework for this characterization, rooted in the principles of Thermogravimetric Analysis and Differential Scanning Calorimetry. By following the outlined experimental workflow and protocols, researchers can obtain reliable and reproducible data to establish the compound's melting behavior, decomposition profile, and overall thermal limits. This information is not merely academic; it is essential for informed decision-making throughout the drug development lifecycle, from preclinical formulation to commercial manufacturing. The synthesis of TGA and DSC data provides a self-validating system for understanding the thermal properties of this compound, ensuring the scientific integrity of the stability assessment.

References

- Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

- Investigation of Thermal Properties of Carboxylates with Various Structures. Worcester Polytechnic Institute. [Link]

- Degradation and kinetics of phenoxyacetic acid in aqueous solution by ozonation. Environmental Science and Pollution Research. [Link]

- Differential Scanning Calorimetry. Chemistry LibreTexts. [Link]

- Differential scanning calorimetry. Wikipedia. [Link]

- DSC Studies on Organic Melting Temperature Standards.

- Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3.

- Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions. MDPI. [Link]

- Various Analysis Techniques for Organic Acids and Examples of Their Application.

- Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

- Phenoxyacetic acid. Wikipedia. [Link]

- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. libjournals.unca.edu [libjournals.unca.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Comprehensive Bioactivity Screening of 2-(3,5-Dimethylphenoxy)acetic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic bioactivity screening of 2-(3,5-Dimethylphenoxy)acetic acid. As a member of the phenoxyacetic acid class, this compound is structurally analogous to synthetic auxins, making herbicidal and plant growth-regulating properties a primary focus of investigation.[1][2] However, the broader phenoxyacetic acid scaffold is known to exhibit a diverse range of pharmacological activities.[3][4][5] Consequently, this guide outlines a multi-tiered screening cascade designed to thoroughly evaluate its potential as a herbicide, antimicrobial, antioxidant, anti-inflammatory, and cytotoxic agent. The protocols described herein are grounded in established, validated methodologies to ensure scientific rigor and reproducibility. This document is intended to serve as a practical resource for researchers initiating the biological evaluation of this and structurally related compounds.

Introduction and Rationale

This compound belongs to the phenoxyalkanoic acid chemical class, a group of compounds historically significant for their potent herbicidal activity.[6][7] These molecules often function as synthetic mimics of the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plant species.[8][9] The core structure of this compound suggests a high probability of similar auxin-like activity.

Beyond its potential agrochemical applications, the phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic properties.[10][11][12] Various derivatives have been reported to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[3][5][13][14] This documented polypharmacology necessitates a broad and systematic screening approach to fully elucidate the bioactive potential of this compound.

This guide presents a logical and efficient workflow for this purpose, beginning with the most probable bioactivity based on its chemical structure—herbicidal effects—and extending to a panel of standard in vitro assays to explore its potential pharmacological applications.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Expected to be a solid at room temperature | [4] |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol; sparingly soluble in water. | [4] |

| Stability | Stable under standard laboratory conditions. | [4] |

Experimental Screening Workflow

The proposed screening cascade is designed to efficiently triage the compound through a series of assays, starting with its most probable bioactivity.

Caption: High-level workflow for the bioactivity screening of this compound.

Detailed Experimental Protocols

Tier 1: Herbicidal and Auxin-like Activity

The primary hypothesis is that this compound will exhibit auxin-like herbicidal properties. A simple seed germination and root elongation assay is a cost-effective and reliable method for initial screening.[15]

-

Test Species: Select one monocot (e.g., Zea mays - corn) and one dicot (e.g., Lactuca sativa - lettuce) to assess for selective herbicidal activity.[15]

-

Preparation of Test Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a series of dilutions in distilled water to achieve final concentrations of 1000, 500, 250, 125, and 62.5 µM. Ensure the final DMSO concentration in all solutions (including the control) is ≤ 0.5%.

-

A well-characterized phenoxyacetic acid herbicide, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), should be used as a positive control. A vehicle control (distilled water with 0.5% DMSO) will serve as the negative control.

-

-

Assay Procedure:

-

Place a sterile filter paper disc in each well of a 24-well plate.

-

Add 500 µL of the respective test or control solution to each well.

-

Place 10 seeds of the chosen plant species into each well.

-

Seal the plates with a breathable membrane and incubate at 25°C with a 16h light/8h dark cycle.

-

-

Data Collection and Analysis:

-

After 5-7 days, count the number of germinated seeds in each well to determine the germination percentage.

-

Carefully remove the seedlings and measure the length of the primary root.

-

Calculate the percentage of root growth inhibition relative to the negative control.

-

Plot the dose-response curves and determine the IC₅₀ (concentration required for 50% inhibition) for both germination and root growth.

-

Tier 2: Broad-Spectrum Pharmacological Screening

This assay will determine if the compound has any inhibitory activity against common bacterial and fungal pathogens. The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC).[16]

-

Test Organisms:

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 29213)

-

Gram-negative bacteria: Escherichia coli (ATCC 25922)

-

Yeast: Candida albicans (ATCC 90028)

-

-

Preparation of Media and Inoculum:

-

Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for yeast.

-

Prepare a bacterial/yeast suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Procedure (in 96-well plates):

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth, ranging from 256 µg/mL to 0.5 µg/mL.

-

Add 100 µL of each dilution to the wells.

-

Add 100 µL of the prepared inoculum to each well.

-

Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast), a negative growth control (broth only), and a vehicle control (inoculum with DMSO).

-

-

Incubation and Data Analysis:

-

Incubate bacterial plates at 37°C for 18-24 hours and yeast plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

The DPPH and ABTS assays are rapid and reliable methods to evaluate the free radical scavenging ability of a compound.[3]

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

ABTS•+ Solution: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute this solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

-

Assay Procedure (in 96-well plates):

-

Prepare various concentrations of the test compound in methanol.

-

For DPPH: Add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

For ABTS: Add 20 µL of the test compound solution to 180 µL of the ABTS•+ solution.

-

Use Trolox or Ascorbic Acid as a positive control.

-

-

Incubation and Measurement:

-

Incubate the plates in the dark at room temperature (DPPH: 30 minutes, ABTS: 6 minutes).[3]

-

Measure the absorbance at 517 nm for DPPH and 734 nm for ABTS.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals.

-

Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key mechanisms for anti-inflammatory drugs. Commercially available screening kits provide a standardized method to assess this activity.[6]

-

Assay Principle: These assays typically measure the peroxidase activity of COX or the production of leukotrienes by LOX. They are often performed using fluorometric or colorimetric readouts.[9]

-

Materials: Utilize commercially available inhibitor screening kits for human recombinant COX-1, COX-2, and 5-LOX (e.g., from Cayman Chemical, BioVision, or Sigma-Aldrich).[6]

-

Assay Procedure:

-

Follow the manufacturer's protocol precisely. This generally involves:

-

Preparing a range of concentrations of the test compound.

-

Adding the enzyme, a heme cofactor (for COX), and the test compound to the assay wells.

-

Initiating the reaction by adding arachidonic acid as the substrate.

-

Monitoring the signal (fluorescence or absorbance) over time.

-

Use a known non-selective NSAID (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values for COX-1, COX-2, and 5-LOX. The ratio of IC₅₀ (COX-1/COX-2) will indicate the selectivity for the COX-2 isoform.

-

The National Cancer Institute's NCI-60 screen is a robust platform for identifying potential anticancer agents.[1][10] A simplified version using a representative panel of cell lines and the sulforhodamine B (SRB) assay can be implemented.[1][8]

-

Cell Lines: Select a small panel of human cancer cell lines representing different tissue origins, for example:

-

MCF-7 (Breast adenocarcinoma)

-

A549 (Lung carcinoma)

-

HT-29 (Colon adenocarcinoma)

-

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

Include a positive control (e.g., Doxorubicin) and a vehicle control.

-

-

SRB Assay Procedure:

-

After incubation, fix the cells with 10% trichloroacetic acid (TCA).

-

Stain the fixed cells with 0.4% SRB solution in 1% acetic acid.

-

Wash away the unbound dye with 1% acetic acid.

-

Solubilize the bound stain with 10 mM Tris base solution.

-

Read the absorbance at 515 nm.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the GI₅₀ (concentration causing 50% growth inhibition).

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison of the compound's potency across different assays.

Table 1: Summary of Bioactivity Screening for this compound

| Assay Type | Target/Organism | Endpoint | Result | Positive Control |

| Herbicidal | Lactuca sativa | IC₅₀ (Root Elongation, µM) | TBD | 2,4-D (TBD) |

| Zea mays | IC₅₀ (Root Elongation, µM) | TBD | 2,4-D (TBD) | |

| Antimicrobial | S. aureus | MIC (µg/mL) | TBD | Ciprofloxacin (TBD) |

| E. coli | MIC (µg/mL) | TBD | Ciprofloxacin (TBD) | |

| C. albicans | MIC (µg/mL) | TBD | Fluconazole (TBD) | |

| Antioxidant | DPPH Radical | IC₅₀ (µM) | TBD | Trolox (TBD) |

| ABTS•+ Radical | IC₅₀ (µM) | TBD | Trolox (TBD) | |

| Anti-inflammatory | COX-1 | IC₅₀ (µM) | TBD | Indomethacin (TBD) |

| COX-2 | IC₅₀ (µM) | TBD | Celecoxib (TBD) | |

| 5-LOX | IC₅₀ (µM) | TBD | Zileuton (TBD) | |

| Cytotoxicity | MCF-7 | GI₅₀ (µM) | TBD | Doxorubicin (TBD) |

| A549 | GI₅₀ (µM) | TBD | Doxorubicin (TBD) | |

| HT-29 | GI₅₀ (µM) | TBD | Doxorubicin (TBD) |

TBD: To Be Determined

Mechanistic Insights and Signaling Pathways

Should the primary screening yield a positive "hit" in any of the assays, further investigation into the mechanism of action is warranted. The initial results will guide the selection of relevant pathways to explore.

Auxin Herbicide Signaling Pathway

If the compound shows potent herbicidal activity, particularly against dicots, it likely acts through the auxin signaling pathway. This involves binding to auxin receptors like TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressors and subsequent over-expression of auxin-responsive genes. This cascade disrupts normal plant growth and development.

Sources

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fda.gov [fda.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. promegaconnections.com [promegaconnections.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. NCI-60 - Wikipedia [en.wikipedia.org]

- 11. STUDIES ON CHEMICAL COMPOSITION AND ANTIMICROBIAL ACTIVITIES OF BIOACTIVE MOLECULES FROM DATE PALM (PHOENIXDACTYLIFERA L.) POLLENS AND SEEDS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem-casts.com [chem-casts.com]

- 13. scielo.br [scielo.br]

- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 15. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Potential Herbicidal Properties of 2-(3,5-Dimethylphenoxy)acetic Acid

Abstract: This document provides a comprehensive technical overview of 2-(3,5-Dimethylphenoxy)acetic acid, a compound belonging to the phenoxyacetic acid class of chemicals. By leveraging established knowledge of this class, we outline the hypothesized mechanism of action as a synthetic auxin herbicide. This guide details robust, field-proven experimental protocols for the systematic evaluation of its pre- and post-emergent herbicidal efficacy, dose-response characteristics, and weed control spectrum. Furthermore, it explores the structure-activity relationship and provides foundational considerations for future research and development. This paper is intended for researchers and professionals in the fields of agrochemical discovery and development.

Introduction

The phenoxyacetic acids are a historically significant and commercially successful class of synthetic herbicides.[1] Since the discovery of compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) in the 1940s, these chemicals have been instrumental in controlling broadleaf weeds in monocotyledonous crops such as wheat and corn.[1][2] Their efficacy stems from their ability to act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[3] By overwhelming the plant's natural hormonal regulatory systems, they induce rapid, uncontrolled growth that ultimately leads to plant death.[4][5]

This guide focuses on a specific analogue, This compound , exploring its potential as a selective herbicide. While less characterized than its chlorinated counterparts, its core structure suggests a similar mode of action. The strategic placement of two methyl groups on the phenyl ring is predicted to influence its biological activity, selectivity, and environmental persistence. The objective of this document is to provide a rigorous scientific framework for evaluating this potential, outlining the core molecular hypothesis and the experimental workflows required to validate its herbicidal properties.

Physicochemical Properties & Synthesis

A foundational understanding of the candidate molecule is critical for formulation and toxicological assessment.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 5406-14-4 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.203 g/mol |

| Structure |  |

Data sourced from LookChem.[6]

Synthesis Rationale: The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction involves the deprotonation of 3,5-Dimethylphenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative, such as chloroacetic acid, in the presence of a base.[6][7] The purity of the final product is critical, as impurities could confound biological assay results.

Hypothesized Mechanism of Action: Synthetic Auxin Activity

Based on its structural analogy to 2,4-D and other phenoxy herbicides, this compound is hypothesized to function as a synthetic auxin.[1][8]

Molecular Cascade:

-

Perception: At elevated concentrations, the compound binds to and activates auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and other Auxin F-Box (AFB) proteins.[4]

-

Derepression of Genes: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the SCFTIR1 E3 ubiquitin ligase complex.[4]

-

Uncontrolled Gene Expression: The degradation of these repressors unleashes Auxin Response Factors (ARFs), transcription factors that activate a cascade of downstream auxin-responsive genes.[9]

-

Physiological Disruption: This leads to a suite of physiological disruptions, including epinastic growth (twisting of stems and petioles), disruption of phloem and xylem transport, and ultimately, cell death due to metabolic exhaustion.[3][9] A key element of this process is the induction of ethylene production and the upregulation of abscisic acid biosynthesis, which contribute significantly to senescence and tissue decay.[8]

Because plants cannot effectively regulate the concentration of these synthetic auxins through metabolism or transport, the response is sustained and lethal.[5]

Caption: Hypothesized signaling pathway for synthetic auxin herbicides.

Experimental Evaluation of Herbicidal Activity

A phased approach is essential for a comprehensive evaluation. The following protocols provide a framework for screening and characterization.

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. cdn.nufarm.com [cdn.nufarm.com]

- 4. academic.oup.com [academic.oup.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. This compound|lookchem [lookchem.com]

- 7. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)acetic Acid as a Plant Growth Regulator

Introduction

2-(3,5-Dimethylphenoxy)acetic acid is a synthetic auxin analog belonging to the phenoxyacetic acid class of compounds. While research on this specific molecule is not as extensive as that for its more common counterparts like 2,4-Dichlorophenoxyacetic acid (2,4-D), its structural similarity to known plant growth regulators suggests its potential utility in agricultural and research settings. Synthetic auxins are crucial tools in modern agriculture, acting as herbicides at high concentrations and as plant growth promoters at lower concentrations. They mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), influencing a wide array of physiological processes including cell elongation, division, and differentiation.

This technical guide provides a comprehensive overview of this compound, drawing upon data from structurally related compounds to infer its properties and biological activities. It is intended for researchers, scientists, and professionals in drug and herbicide development, offering insights into its synthesis, mechanism of action, and practical application in experimental settings.

Chemical Structure and Synthesis

The molecular structure of this compound is characterized by a dimethyl-substituted phenyl ring linked to an acetic acid moiety via an ether bond.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

The synthesis of phenoxyacetic acids generally involves the Williamson ether synthesis. This reaction entails the nucleophilic substitution of a haloacetic acid or its ester by a phenoxide ion. In the case of this compound, the synthesis would proceed by reacting 3,5-dimethylphenol with a haloacetic acid (e.g., chloroacetic acid) in the presence of a strong base like sodium hydroxide.

Physicochemical Properties

Specific experimental data for this compound is limited. However, we can estimate its properties based on closely related analogs such as 2-(3,4-Dimethylphenoxy)acetic acid and 2-(3,5-dimethoxyphenoxy)acetic acid.[1][2]

| Property | Estimated Value | Source (Analog) |

| Molecular Formula | C10H12O3 | - |

| Molecular Weight | 180.20 g/mol | - |

| Melting Point | ~162.5 °C | 2-(3,4-Dimethylphenoxy)acetic acid[2] |

| Boiling Point | ~359.82 °C | 2-(3,4-Dimethylphenoxy)acetic acid[2] |

| Density | ~1.225 g/cm³ | 2-(3,4-Dimethylphenoxy)acetic acid[2] |

| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, acetone, and diethyl ether. | General for phenoxyacetic acids |

| Stability | Stable under acidic conditions, but may be prone to oxidative degradation. Sensitive to UV light.[1] | 2-(3,5-dimethoxyphenoxy)acetic acid[1] |

Mechanism of Action as a Plant Growth Regulator

As a synthetic auxin, this compound is expected to mimic the action of endogenous auxin (IAA). The primary mechanism of auxin action involves the regulation of gene expression through a sophisticated signaling pathway.